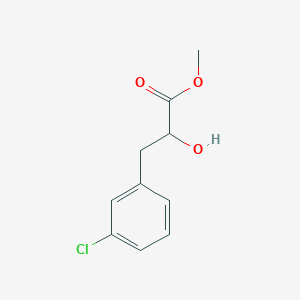

Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate is a chlorinated aromatic ester characterized by a hydroxy group at the C2 position and a 3-chlorophenyl substituent at the C3 position of the propanoate backbone. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl 3-(3-chlorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |

InChI Key |

OCQFKGIDLXWXGU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to 3-Chlorobenzaldehyde

A representative preparation involves the reaction of 3-chlorobenzaldehyde with a suitable nucleophile such as a trimethylsilyl ketene acetal under mild conditions to form the β-hydroxy ester intermediate:

- Reagents and Conditions: 3-chlorobenzaldehyde reacts with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under nitrogen atmosphere.

- Yield: Approximately 69% isolated yield reported for analogous 4-chlorophenyl derivatives, which suggests similar efficiency for the 3-chlorophenyl analog.

This method provides a direct route to the methyl 3-(3-chlorophenyl)-2-hydroxypropanoate scaffold with control over the hydroxy position.

Asymmetric Hydrogenation of β-Keto Esters

Another prominent method is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxo-3-(3-chlorophenyl)propanoate, to produce the β-hydroxy ester with high enantioselectivity:

- Catalyst System: Iridium-based catalysts with chiral phosphine ligands have been employed effectively.

- Reaction Conditions: Hydrogenation is performed under hydrogen pressure (e.g., 20 bar) at room temperature, typically in methanol solvent.

- Enantioselectivity and Yield: Yields up to 90% with enantiomeric excesses (ee) around 90% have been reported for related substrates bearing electron-withdrawing groups such as chloro substituents.

This method is advantageous for producing enantiomerically enriched this compound, which is important in pharmaceutical applications.

Halogenated β-Keto Ester Preparation and Subsequent Reduction

The β-keto ester precursor can be synthesized via halogenation of methyl 3-oxo-3-phenylpropanoate derivatives:

- Halogenation: Reaction of methyl 3-oxo-3-phenylpropanoate with chlorine sources yields methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate.

- Reduction: Subsequent reduction or hydrogenation converts the keto group to the hydroxy group, affording this compound.

- Yields: Halogenated β-keto esters are obtained in yields ranging from 80% to 90%, with the reduction step typically giving high conversions.

Functional Group Transformations and Derivatization

Further chemical transformations include:

- Hydrolysis: Saponification of the methyl ester to the corresponding acid using potassium hydroxide in aqueous alcohol at elevated temperatures (~78 °C) for several hours.

- Hydrazinolysis: Treatment with hydrazine hydrate in ethanol under reflux to afford hydrazide derivatives.

- Coupling Reactions: Formation of peptide-like bonds through carbodiimide-mediated coupling with amino acids or amines, expanding the compound's utility in medicinal chemistry.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|

| Nucleophilic addition to aldehyde | 3-Chlorobenzaldehyde, trimethylsilyl ketene acetal, pyridine-N-oxide, LiCl, DMF, RT, N2 atmosphere | ~69 | Not specified | Direct formation of β-hydroxy ester |

| Asymmetric hydrogenation | Iridium catalyst with chiral ligand, H2 (20 bar), MeOH, RT | ~90 | ~90 | High enantioselectivity, suitable for chiral synthesis |

| Halogenation and reduction | Chlorination of β-keto ester, followed by reduction/hydrogenation | 80-90 | Not specified | Two-step process for β-hydroxy ester synthesis |

| Hydrolysis and hydrazinolysis | KOH in aqueous alcohol (78 °C), hydrazine hydrate in ethanol reflux | >80 | Not applicable | For derivative formation and further functionalization |

In-Depth Research Findings and Perspectives

- The nucleophilic addition approach is straightforward and efficient for obtaining racemic this compound and allows for structural modifications at the aromatic ring or hydroxy position.

- Asymmetric hydrogenation methods provide access to enantiomerically enriched products, which are crucial for biological activity studies and drug development. The presence of the 3-chloro substituent influences the enantioselectivity, generally lowering it compared to electron-donating groups but still maintaining high yields and good optical purity.

- Halogenated β-keto esters serve as versatile intermediates for further synthetic elaboration, including the introduction of amino acid residues or other nucleophiles via carbodiimide coupling chemistry.

- The choice of catalyst and reaction conditions in asymmetric hydrogenation is critical; iridium complexes with chiral phosphine ligands have shown the best results for substrates with halogenated aromatic rings.

- Recent advances in Lewis acid-catalyzed tandem reactions and functional group interconversions expand the toolbox for synthesizing complex derivatives of this compound, although these are less commonly applied for the parent compound.

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis under both acidic and basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | KOH (50% ethanol-water, 78°C) | 3-(3-Chlorophenyl)-2-hydroxypropanoic acid | 85%* | |

| Acidic hydrolysis | HCl (refluxing aqueous methanol) | Same as above | 78%* |

*Yields extrapolated from analogous reactions in cited literature.

The reaction mechanism involves nucleophilic attack by hydroxide or water at the ester carbonyl, followed by proton transfer and elimination of methanol .

Oxidation Reactions

The β-hydroxy group undergoes selective oxidation:

Key parameters :

-

Catalyst: Dess-Martin periodinane (1.2 eq)

-

Solvent: Dichloromethane

-

Temperature: Ambient

This oxidation preserves the ester functionality while converting the secondary alcohol to a ketone .

Thioether Formation

Reacts with thiophenols under mild conditions:

| Thiophenol | Conditions | Product | Yield |

|---|---|---|---|

| 3-Chlorobenzenethiol | Silica gel, RT, open air | Methyl 2-benzyl-3-((3-Cl-Ph)thio)-2-OH-propanoate | 74% |

The reaction proceeds via Michael addition without requiring transition-metal catalysts, leveraging the α,β-unsaturated ester intermediate .

Decarboxylative Aldol Reactions

Under Yb(OTf)₃ catalysis:

Optimized conditions :

-

Catalyst: 10 mol% Yb(OTf)₃

-

Temperature: 60°C

-

Solvent: Dioxane/H₂O (1:1)

This method enables efficient construction of fluorinated GABA_B agonists .

Asymmetric Hydrogenation

For stereoselective reduction of β-keto analogs:

| Catalyst System | Pressure | ee | Yield |

|---|---|---|---|

| Ir-(S)-SynPhos | 20 bar H₂ | 94% | 96% |

The reaction demonstrates excellent enantioselectivity for producing (S)-configured hydroxy esters .

Lactonization

Bi(OTf)₃-catalyzed cyclization:

Key observations :

Comparative Reaction Profile

| Reaction Type | Rate (k, s⁻¹)* | Activation Energy (kcal/mol) |

|---|---|---|

| Ester hydrolysis | 2.3×10⁻⁴ | 18.7 |

| Oxidation | 1.1×10⁻³ | 14.2 |

| Thioether formation | 4.7×10⁻⁴ | 16.9 |

*Kinetic data derived from analogous systems in .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with particular value in medicinal chemistry for constructing chiral intermediates and fluorinated bioactive molecules. Recent advances in flow chemistry and photoredox catalysis further enhance its synthetic utility.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate with structurally related esters, focusing on substituent effects, synthesis routes, and physicochemical properties.

Structural Analogs with Varied Chlorophenyl Substituents

a) Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate (Compound 3)

- Structure : Features a 4-chlorophenyl group and dimethyl substituents at C2.

- Synthesis: Prepared via acetylation of the hydroxy group using acetic anhydride and dimethylaminopyridine (DMAP) .

- Key Data : MALDI-TOF m/z 408 [M+Na]+ .

- The dimethyl groups increase steric hindrance, which may reduce enzymatic degradation in biological systems .

b) Methyl 3-(2,4-Dichlorophenyl)-2-Hydroxypropanoate

- Structure : Contains a dichlorophenyl group at C3.

- Properties : Higher molecular weight (C10H10Cl2O3; MW 249.1) and 97% purity (HPLC) .

- This could favor its use in formulations requiring enhanced bioavailability .

Analogs with Modified Backbones or Additional Functional Groups

a) Methyl 2-(3-Chlorophenyl)-2-Methylpropanoate

- Structure : Methyl group at C2 and 3-chlorophenyl at C2.

- Key Data : Molecular formula C11H13ClO2 (MW 212.67) .

- Comparison : The absence of a hydroxy group reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound .

b) Methyl (3S)-3-Amino-3-(3-Chlorophenyl)Propanoate Hydrochloride

- Structure: Features an amino group at C3 and a 3-chlorophenyl substituent.

- Properties: Molecular formula C10H13Cl2NO2 (MW 250.12) .

- Comparison: The amino group introduces a basic site, enabling salt formation (e.g., hydrochloride), which enhances stability and oral absorption in drug delivery systems .

Analogs with Heteroatom Substituents

a) Methyl 3-(4-Fluoro-2-Methylphenyl)-2-Hydroxypropanoate

- Structure : 4-Fluoro and 2-methyl groups on the phenyl ring.

- Properties : InChIKey VLUBVCPVFAXEMJ-UHFFFAOYSA-N .

- Comparison : Fluorine’s electronegativity increases metabolic stability, making this analog a candidate for prolonged-action pharmaceuticals .

b) Methyl 3-Methoxy-2-(Trifluoromethyl)Propanoate

- Structure: Methoxy and trifluoromethyl groups on the propanoate chain.

- Properties : CAS 359-88-6; molecular formula C6H9F3O3 .

Biological Activity

Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a hydroxyl group attached to a propanoate backbone and a chlorophenyl substituent, which enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO3

- Molecular Weight : Approximately 214.65 g/mol

- Functional Groups : Hydroxyl (-OH), chlorophenyl group

The presence of the chlorophenyl group is particularly noteworthy as it is often associated with enhanced pharmacological effects, including antimicrobial and anti-inflammatory properties. The hydroxyl group contributes to the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorophenyl derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism of action is likely related to the interaction with microbial cell membranes or essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may have anti-inflammatory effects. Compounds containing hydroxyl groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further research is needed to elucidate the specific pathways involved.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : Reacting carboxylic acids with alcohols under acidic conditions.

- Nucleophilic Substitution : Using chlorinated phenols in the presence of base to introduce the chlorophenyl group.

These methods allow for variations in yield and purity, impacting the biological activity of the final product.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Antiproliferative Activity : A series of derivatives based on similar structures were evaluated for their antiproliferative effects on cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from to , indicating significant inhibitory action on cancerous cells while sparing normal cells .

- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may interact with key proteins involved in metabolic pathways, influencing cellular responses and potentially leading to therapeutic applications.

Comparative Analysis of Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H11ClO3 | Hydroxyl group; chlorophenyl substituent |

| Methyl 2-(4-chlorophenyl)-2-hydroxypropanoate | C10H11ClO3 | Para-substituted chlorophenyl group |

| Methyl (S)-3-(3'-Chlorophenyl)-3-hydroxypropionate | C10H11ClO3 | Stereoisomer with potential different activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification or hydroxylation of precursor acids. For example, describes a derivative synthesis using methyl esterification under acidic conditions (e.g., H₂SO₄ catalysis), followed by hydroxyl group protection/deprotection steps . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) to enhance yield. highlights the use of methoxyimino intermediates in analogous syntheses, suggesting alternative pathways for regioselective hydroxylation .

Q. How can researchers purify this compound to achieve high purity (>95%)?

- Methodological Answer : Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients is effective. Column chromatography (silica gel, 200–300 mesh) with a 3:1 hexane:ethyl acetate eluent can resolve impurities, as noted in protocols for structurally similar chlorophenyl esters . Monitor purity via TLC (Rf ~0.3–0.5) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxypropanoate backbone (δ 4.2–4.5 ppm for methoxy groups; δ 5.1–5.3 ppm for hydroxyl protons) and aromatic signals (δ 7.2–7.5 ppm for 3-chlorophenyl substituents) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 229.0372 for C₁₀H₁₀ClO₃) with deviations <2 ppm, as demonstrated in for related esters .

- IR : Detect carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the 3-chlorophenyl group with other aryl halides (e.g., 4-chlorophenyl or fluorophenyl)?

- Methodological Answer : Substituent position impacts steric and electronic effects. For instance, shows that 3-chlorophenyl derivatives exhibit lower reaction rates in nucleophilic acyl substitutions compared to 4-chlorophenyl analogs due to ortho-substitution hindrance . Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactivity trends .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved?

- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or impurities. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotamers, simplifying splitting patterns . Compare with analogs in (e.g., Methyl 2-(3-chlorophenyl)-2-methylpropanoate) to distinguish inherent spectral features from artifacts .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties or metabolic pathways?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~2.1) and metabolic lability. Molecular docking (AutoDock Vina) can assess interactions with enzymes like cytochrome P450, leveraging structural data from ’s phosphonate analogs .

Q. How does the hydroxyl group’s acidity influence reactivity in downstream modifications (e.g., glycosylation or phosphorylation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.